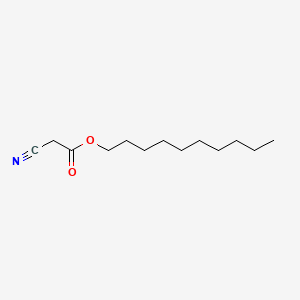
Decyl cyanoacetate
Übersicht
Beschreibung
Decyl cyanoacetate is a chemical compound that belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid.
Synthesis Analysis
The synthesis of decyl cyanoacetate typically involves the reaction of decyl alcohol with cyanoacetic acid in the presence of a catalyst. This is a type of esterification reaction.Molecular Structure Analysis
The molecular structure of decyl cyanoacetate consists of a decyl group (a chain of 10 carbon atoms) attached to a cyanoacetate group. The cyanoacetate group contains a cyano group (-CN) and a carboxylate group (-COO-).Chemical Reactions Analysis
Decyl cyanoacetate can participate in a variety of chemical reactions. For example, it can undergo hydrolysis to produce decyl alcohol and cyanoacetic acid. It can also participate in reactions involving the cyano group or the ester group.Physical And Chemical Properties Analysis
The physical and chemical properties of decyl cyanoacetate would depend on its structure. For example, it would be expected to be relatively non-polar due to the long decyl chain, and it would have the reactivity associated with esters and cyano groups.Wissenschaftliche Forschungsanwendungen
1. Palladium-Catalyzed Decarboxylative Arylation
Decyl cyanoacetate plays a role in palladium-catalyzed decarboxylative coupling reactions. For instance, potassium cyanoacetate can be coupled with aryl bromides and chlorides in a palladium-catalyzed decarboxylative process. This method is significant due to its ester functional group tolerance and absence of additional strong inorganic bases, producing α-diaryl nitriles in good yields (Yeung, Chung, & Kwong, 2011).
2. Superacid-Catalyzed Intramolecular Cyclization
Decyl cyanoacetate is involved in superacid-catalyzed intramolecular cyclization reactions of arylcyanopropionates. This reaction yields cyclized beta-enamino esters in five- and six-membered rings. The presence of an ester group in a geminal arrangement significantly increases the reactivity of the cyano functionality, converting the cyano nitrogen atom into an amino group. This process is unique for its synergistic effect on superelectrophilicity and does not involve deprotonation of the alpha-proton (Nakamura, Sugimoto, & Ohwada, 2008).
3. Electrosynthesis of Cyanoacetic Acid
In the field of electrosynthesis, cyanoacetic acid, a related compound, can be formed by the cathodic reduction of CO2 and anodic oxidation of tetraalkylammonium salt anion. This process, conducted in acetonitrile using a divided cell, highlights the potential of cyanoacetates in innovative synthetic methodologies (Batanero, Barba, Sánchez-Sánchez, & Aldaz, 2004).
4. Synthesis of Organic Compounds
Decyl cyanoacetate is used in the synthesis of diverse organic compounds. For example, cyanoacetamides can be prepared by reacting ethyl cyanoacetate with benzylamine, leading to the synthesis of 2-substituted 1,2,3-triazoles and 4-amino-5-cyanopyrazole derivatives (Al‐Zaydi, 2009).
5. Kinetics of Esterification for Cosmetic Applications
The kinetics ofwax ester synthesis from oleic acid and decanol, involving decyl cyanoacetate, has been studied for its applications in cosmetics. Decyl oleate, produced through this esterification, is a vital skin conditioning agent in many cosmetic products. The study presents the optimal conditions for this reaction and evaluates the physico-chemical properties of the product, highlighting its similarity to natural skin lipids (Rani et al., 2015).
6. Catalytic Decarboxylation in Chemical Synthesis
Decyl cyanoacetate is involved in catalytic decarboxylation processes. For instance, cyanoacetic acid decomposes catalytically in the presence of soluble tungsten(0) carboxylates, with applications in organic synthesis and industrial processes. This showcases the role of decyl cyanoacetate and its derivatives in advanced chemical synthesis techniques (Darensbourg, Chojnacki, & Atnip, 1993).
Safety And Hazards
As with any chemical, handling decyl cyanoacetate requires appropriate safety measures. It’s important to refer to its Material Safety Data Sheet (MSDS) for detailed information.
Zukünftige Richtungen
The future directions for research on decyl cyanoacetate could involve exploring its potential uses in various fields, such as organic synthesis or materials science.
Please note that this information is based on general chemical principles and may not be entirely accurate for decyl cyanoacetate. Always refer to the latest research and consult with a professional for more information.
Eigenschaften
IUPAC Name |
decyl 2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-2-3-4-5-6-7-8-9-12-16-13(15)10-11-14/h2-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPOSCQQECTWHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170198 | |
| Record name | Decyl cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decyl cyanoacetate | |
CAS RN |
17686-43-0 | |
| Record name | Decyl 2-cyanoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17686-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decyl cyanoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017686430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC70112 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70112 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Decyl cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decyl cyanoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECYL CYANOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6LC972ZT7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

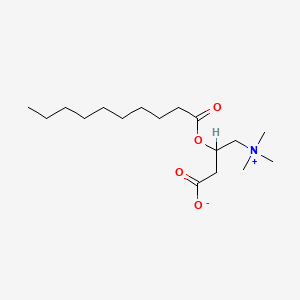
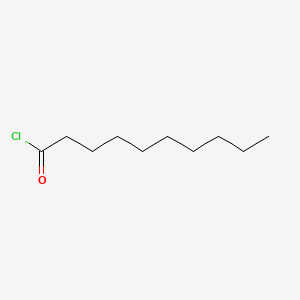
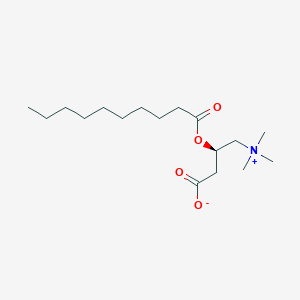
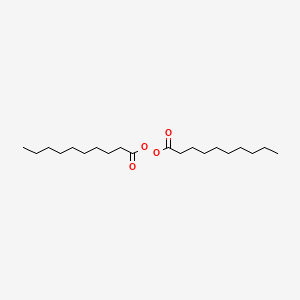
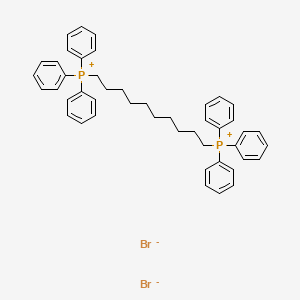
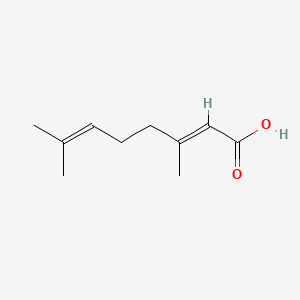
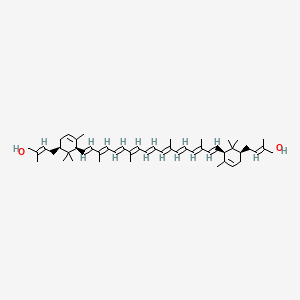

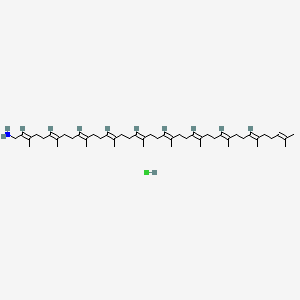
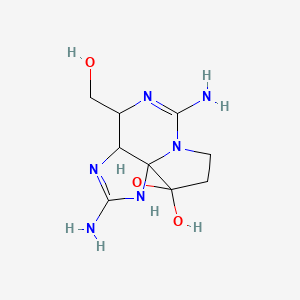



![(8E)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one](/img/structure/B1670108.png)